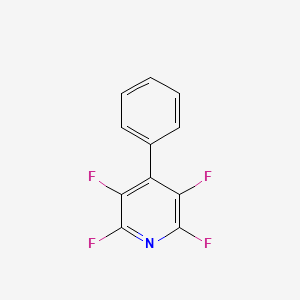
2,3,5,6-Tetrafluoro-4-phenylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-Tetrafluoro-4-phenylpyridine is a fluorinated aromatic heterocyclic compound. The presence of fluorine atoms in the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-phenylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of pentafluoropyridine with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using reagents like cobalt trifluoride (CoF3) or potassium fluoride (KF) in high-temperature reactors. These methods ensure high yields and purity of the desired fluorinated products .
化学反应分析
Types of Reactions
2,3,5,6-Tetrafluoro-4-phenylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to nucleophilic substitutions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and thiols are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
科学研究应用
2,3,5,6-Tetrafluoro-4-phenylpyridine has several applications in scientific research:
作用机制
The mechanism of action of 2,3,5,6-Tetrafluoro-4-phenylpyridine involves its interaction with various molecular targets. The fluorine atoms in the compound increase its lipophilicity and electron-withdrawing capacity, which can enhance its binding affinity to specific enzymes or receptors. This makes it a valuable scaffold in drug design and development .
相似化合物的比较
Similar Compounds
2,3,5,6-Tetrafluoro-4-methylpyridine: Similar in structure but with a methyl group instead of a phenyl group.
2,3,5,6-Tetrafluoro-4-iodopyridine: Contains an iodine atom, which makes it more reactive in certain types of chemical reactions.
Pentafluoropyridine: Fully fluorinated pyridine, often used as a precursor in the synthesis of other fluorinated pyridines.
Uniqueness
2,3,5,6-Tetrafluoro-4-phenylpyridine is unique due to the presence of both fluorine atoms and a phenyl group, which imparts distinct electronic and steric properties. This combination makes it particularly useful in applications requiring specific reactivity and stability profiles .
属性
CAS 编号 |
2875-19-6 |
|---|---|
分子式 |
C11H5F4N |
分子量 |
227.16 g/mol |
IUPAC 名称 |
2,3,5,6-tetrafluoro-4-phenylpyridine |
InChI |
InChI=1S/C11H5F4N/c12-8-7(6-4-2-1-3-5-6)9(13)11(15)16-10(8)14/h1-5H |
InChI 键 |
KQLOCMVTIMEOTK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


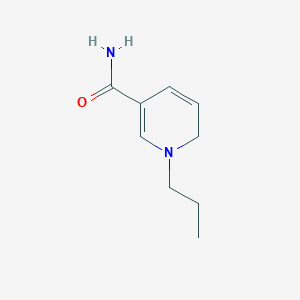
![2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14134266.png)
![4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane](/img/structure/B14134295.png)
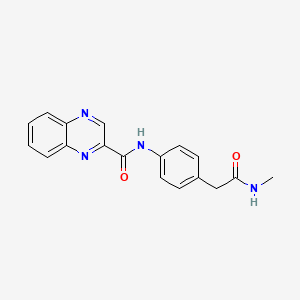
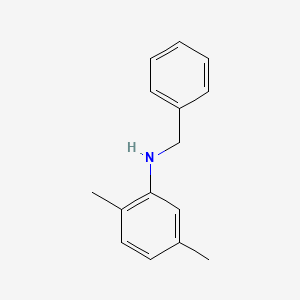
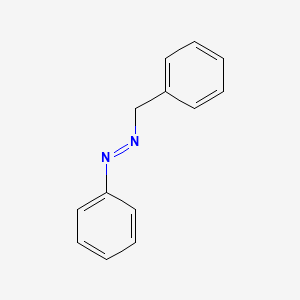
![2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B14134308.png)
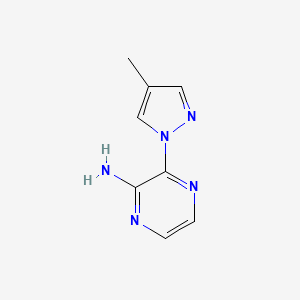
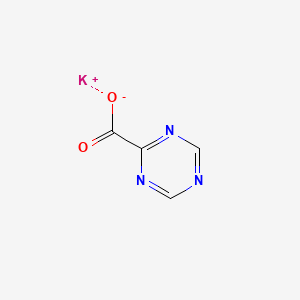
![3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid](/img/structure/B14134319.png)
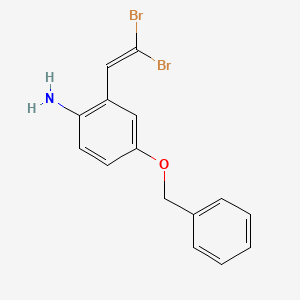
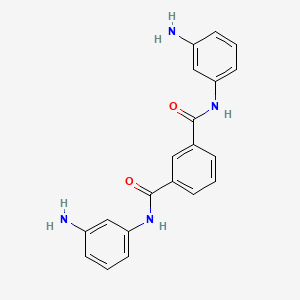
![5-Hept-1-ynylbenzo[1,3]dioxole](/img/structure/B14134334.png)
![[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](phenyl)methanone](/img/structure/B14134348.png)
